2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC18904390

Molecular Formula: C7H10ClF2NO

Molecular Weight: 197.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClF2NO |

|---|---|

| Molecular Weight | 197.61 g/mol |

| IUPAC Name | 2-chloro-2,2-difluoro-1-piperidin-1-ylethanone |

| Standard InChI | InChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |

| Standard InChI Key | POLDJIAONSZRPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C(F)(F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

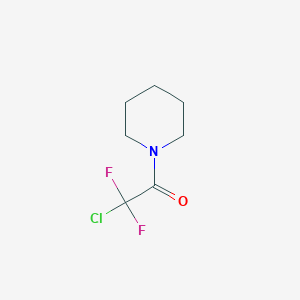

The compound features a piperidine ring (a six-membered amine heterocycle) bonded to a ketone group substituted with two fluorine atoms and one chlorine atom at the α-position. This arrangement creates a sterically hindered electrophilic center, which influences its reactivity in nucleophilic substitution and coordination chemistry . The IUPAC name, 2-chloro-2,2-difluoro-1-piperidin-1-ylethanone, reflects this substitution pattern.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons (, multiplet) and the carbonyl carbon ( in ). Mass spectrometry (MS) typically shows a molecular ion peak at , consistent with its molecular weight .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.61 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported |

Synthetic Pathways

Conventional Synthesis

The compound is synthesized via a two-step protocol:

-

Acylation of Piperidine: Piperidine reacts with chloro-difluoroacetyl chloride in dichloromethane at 0–5°C, yielding the intermediate acylated product.

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Advanced Difluoromethylation Strategies

Recent advancements in difluoromethylation, such as transition-metal-catalyzed cross-coupling and radical-based methods, offer alternative routes. For instance, palladium-catalyzed coupling of piperidine with difluoromethyl halides under mild conditions improves yield and selectivity .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The α-chloro-difluoro group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide replaces chlorine with methoxy, forming 2-methoxy-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 2,2-difluoro-1-(piperidin-1-yl)ethan-1-one—a potential intermediate for non-halogenated analogs.

Applications in Medicinal Chemistry

Drug Candidate Synthesis

Fluorinated compounds like this ketone enhance drug bioavailability and target binding. For example, its incorporation into kinase inhibitors improves metabolic stability by resisting cytochrome P450 oxidation .

Proteomics Research

The compound’s electrophilic carbonyl group facilitates selective protein labeling. Site-specific modification of lysine residues in bovine serum albumin (BSA) has been demonstrated, showcasing utility in bioconjugation .

Comparison with Structural Analogs

2-Chloro-1-piperidin-1-ylethanone

The non-fluorinated analog (PubChem CID 222312) lacks metabolic stability due to the absence of fluorine’s electron-withdrawing effects. This contrast underscores fluorine’s role in optimizing pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume